

4-Cyano-3,5-difluorophenylboronic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyano-3,5-difluorophenylboronic acid

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An In-Depth Technical Guide to **4-Cyano-3,5-difluorophenylboronic Acid**: Structure, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-Cyano-3,5-difluorophenylboronic acid**, a key building block in modern organic and medicinal chemistry. The document details its unique molecular structure, physicochemical properties, and the influence of its electron-withdrawing substituents on reactivity. Emphasis is placed on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide offers field-proven insights for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, application summaries, and safety information, establishing it as an essential resource for leveraging this versatile reagent in complex molecular synthesis.

Introduction: A Versatile Building Block

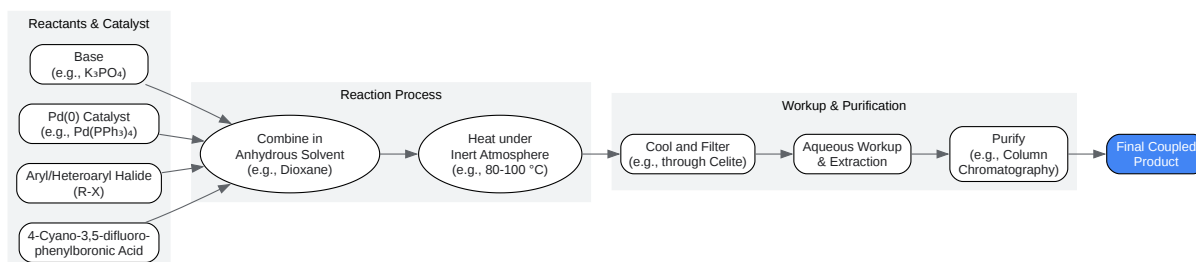
4-Cyano-3,5-difluorophenylboronic acid is a substituted arylboronic acid that has emerged as a reagent of significant interest in synthetic chemistry. Boronic acids are distinguished by a C-B(OH)_2 functional group, which imparts remarkable stability and reactivity, particularly in transition-metal-catalyzed reactions. The unique architecture of this molecule, featuring a trifunctionalized phenyl ring with potent electron-withdrawing cyano and fluoro groups, provides a powerful tool for introducing specific electronic and steric properties into target molecules.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The strategic placement of the fluorine and cyano substituents enhances the reactivity and selectivity of the boronic acid, making it an invaluable intermediate for constructing complex molecular frameworks.[3][4] Consequently, it is widely employed in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[3][4][5]

Molecular Structure and Physicochemical Properties

The structure of **4-Cyano-3,5-difluorophenylboronic acid** is defined by a central benzene ring substituted with four distinct functional groups. The boronic acid moiety $[-B(OH)_2]$ is positioned at C1. A nitrile group $(-C\equiv N)$ is located at C4 (para), and two fluorine atoms are at the C3 and C5 positions (meta).

The combination of the strongly electron-withdrawing cyano group and the highly electronegative fluorine atoms significantly lowers the electron density of the aromatic ring. This electronic modulation is critical to its chemical behavior, influencing its reactivity in cross-coupling reactions and the properties of the resulting products. For instance, incorporating the 3,5-difluorophenyl moiety can enhance the metabolic stability and target-binding affinity of drug candidates.[6]



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- To cite this document: BenchChem. [4-Cyano-3,5-difluorophenylboronic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1455503#4-cyano-3-5-difluorophenylboronic-acid-molecular-structure\]](https://www.benchchem.com/product/b1455503#4-cyano-3-5-difluorophenylboronic-acid-molecular-structure)

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